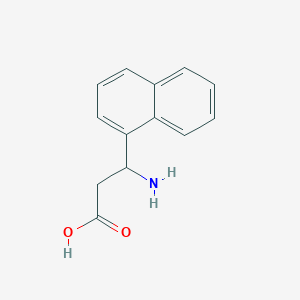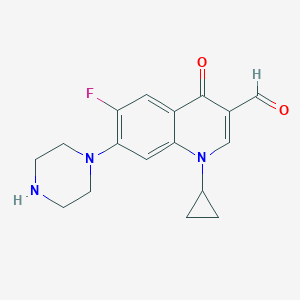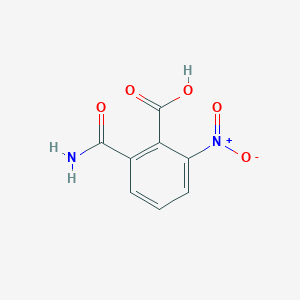
4-Chloro-8-nitroquinazoline
Overview
Description
4-Chloro-8-nitroquinazoline is a useful research compound. Its molecular formula is C8H4ClN3O2 and its molecular weight is 209.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity : 5-substituted-4-hydroxy-8-nitroquinazolines, derived from 4-Chloro-8-nitroquinazoline, show promising antitumor activity. Specifically, compounds like 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline exhibit potent dual EGFR/ErbB-2 inhibitory effects, making them potential candidates for cancer treatment (Jin et al., 2005).
Metabolic Activation and Cytotoxicity : The metabolic activation of 4-nitroquinoline N-oxide, a compound related to this compound, leads to the production of reactive oxygen species. These intermediates stimulate oxygen consumption in mammalian cells, contributing to their cytotoxicity, which is relevant in understanding certain drug interactions and effects (Biaglow et al., 1977).
Antimicrobial and Antiviral Properties : Novel chloroquinolinyl-1H-pyrazoles, which can be derived from this compound, exhibit a range of biological activities including antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic properties. This indicates potential pharmaceutical applications (Zapol’skii et al., 2022).
Electrophilic Aromatic Nitration and Biological Potency : The nitration of 4-hydroxyquinazoline, which is structurally related to this compound, suggests that substitution at specific positions can influence its biological activities. This is important in designing new molecules for various therapeutic applications (Makhloufi et al., 2018).
Solid-Phase Synthesis Applications : The compound is used in the solid-phase synthesis of other complex molecules, demonstrating its utility in synthetic chemistry (Zhang et al., 2008).
Antileishmanial Activities : Derivatives of 4-Arylamino-6-nitroquinazoline show significant antileishmanial activities, offering potential new treatments for diseases like leishmaniasis (Saad et al., 2016).
Mechanism of Action
Target of Action
4-Chloro-8-nitroquinazoline is a derivative of quinazoline, a scaffold known for its wide range of biological activities . The primary targets of quinazoline derivatives are tyrosine kinases , including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
Quinazoline derivatives interact with their targets by inhibiting the tyrosine kinase activity. This inhibition disrupts the phosphorylation process, a key step in signal transduction for cell growth and proliferation
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. Primarily, it disrupts the EGFR and VEGFR-2 signaling pathways, which are involved in cell proliferation, angiogenesis, and survival . The downstream effects include reduced cell growth and proliferation, potentially leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of quinazoline derivatives are generally influenced by their chemical structure, and modifications can enhance their bioavailability .
Result of Action
The inhibition of tyrosine kinases by this compound leads to disruption of cell signaling pathways, resulting in reduced cell growth and proliferation . This makes quinazoline derivatives potential candidates for anticancer agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Moreover, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and light exposure .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Chloro-8-nitroquinazoline is known to interact with the FGFR3 receptor . The nature of these interactions is primarily through binding, which subsequently inhibits the proliferation of bladder cancer cells .
Cellular Effects
The cellular effects of this compound are profound. It has potent activity against bladder cancer cells in culture and inhibits cell growth by binding to submicromolar concentrations of this protein . This indicates that this compound influences cell function, including impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, specifically the FGFR3 receptor . This binding interaction leads to the inhibition of the proliferation of bladder cancer cells .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its interaction with the FGFR3 receptor , it is likely that it interacts with enzymes or cofactors related to this receptor.
Properties
IUPAC Name |
4-chloro-8-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIKQCKETYIRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466514 | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-18-0 | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19815-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-nitroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

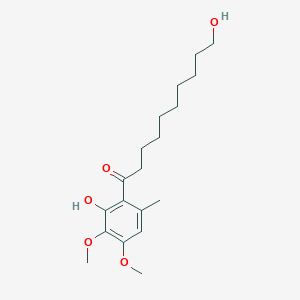


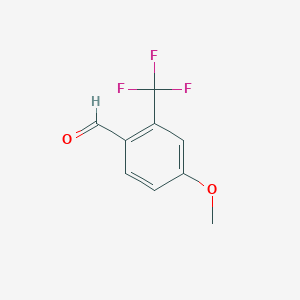
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)
